Home > Products > Screening Compounds P125546 > 4-{[N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
4-{[N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide -

4-{[N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Catalog Number: EVT-3725246
CAS Number:
Molecular Formula: C17H18ClN3O4S
Molecular Weight: 395.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: N-(5-chloro-2-pyridinyl)-2-[[4-[(dimethylamino)iminomethyl]benzoyl]amino]-5-methoxy-benzamide

  • Compound Description: This compound is a known inhibitor of mammalian Factor Xa. It is a pharmaceutical salt and exhibits polymorphism.

Compound 2: 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide

  • Compound Description: This compound, C11H15O3ClFN3S, crystallizes in the triclinic system with space group P1 ‾ $P\overline{1}$ . The publication details its crystallographic data.

Compound 3: 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol

  • Compound Description: This saliciline derivative (C15H16ClNO2) crystallizes in the monoclinic system with space group P21/c. The compound exhibits E configurations with respect to the C-N bonds.
  • Compound Description: This anilide derivative lacks gastric stimulatory activity but retains potent central dopamine antagonist activity, suggesting similar affinities for central dopamine receptors as its corresponding benzamide counterpart, clebopride. [, ]

Compound 5: 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

  • Compound Description: This compound was successfully synthesized from 3-nitro-4-chlorobenzoic acid and 3-chloro-2-methylaniline through a three-step reaction. The synthetic route was deemed suitable for industrial production.

Compound 6: cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

  • Compound Description: YM-09151-2 is a potent neuroleptic agent, significantly more potent than haloperidol and metoclopramide. It exhibits a higher ratio of antistereotypic activity to cataleptogenicity compared to haloperidol and metoclopramide.

Compound 7: 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (AS-4370)

  • Compound Description: AS-4370 demonstrates potent gastrokinetic activity, surpassing that of metoclopramide and showing comparability to cisapride. Notably, it lacks dopamine D2 receptor antagonistic activity, unlike metoclopramide and cisapride.

Compound 8: 4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159)

  • Compound Description: TKS159 displays a strong affinity for 5-HT4 receptors. It also exhibits potent gastrokinetic activity. The compound exists in two polymorphic forms, α and β, with distinct physicochemical properties.

Compound 9: (S)-(-)-4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide [(S)-(-)-1, Mosapride]

  • Compound Description: Mosapride and its enantiomers are selective gastroprokinetic agents with potent serotonin 5-HT4 receptor agonistic activity. Minor metabolites of Mosapride, such as 4-amino-5-chloro-2-ethoxy-3-hydroxy-N-(2-morpholinylmethyl)benzamide and its N-(5-oxo-2-morpholinyl)-methyl analogue, have also been identified and synthesized.

Compound 10: 4-amino-5-chloro-2-[2-(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl]benzamide (ML-1035)

  • Compound Description: ML-1035 is a 5-HT3 receptor antagonist that exhibits metabolic interconversion with its sulfide metabolite but not its sulfone metabolite. It is rapidly absorbed, and its tissue distribution significantly influences its pharmacokinetic properties. [, ] The disposition of ML-1035 exhibits significant differences between sexes in rabbits.

Compound 11: 2-(6-Chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide

  • Compound Description: This compound was successfully synthesized using a three-step process involving readily available starting materials. The synthetic strategy highlights a practical approach for potential large-scale production.
  • Compound Description: E3620 is a potent antagonist of 5-HT3 receptors and a potent agonist of 5-HT4 receptors. The crystal structure of its tetrahemihydrate form reveals insights into its molecular structure and interactions with water molecules.

Compound 13: N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine (Lapatinib)

  • Compound Description: Lapatinib, a tyrosine kinase inhibitor, is used to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2). [, ] It acts as a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). Lapatinib also inhibits Pgp, BCRP, and organic anion transporting polypeptide 1B1. Despite its limited brain penetration due to efflux transporters at the blood-brain barrier, lapatinib's systemic exposure remains unaffected by Pgp and BCRP in the gastrointestinal tract. Interestingly, the combined action of Pgp and BCRP significantly limits the brain-to-plasma ratio of lapatinib in mice. []

Compound 14: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)

  • Compound Description: Dasatinib, a potent pan-Src kinase inhibitor, originated from a 2-aminothiazole template. [] It exhibits nanomolar to subnanomolar potencies in both biochemical and cellular assays. [] The development of Dasatinib highlights the effectiveness of structure-activity relationship studies in drug discovery. [] Dasatinib, when administered orally, effectively inhibits the proinflammatory cytokine IL-2 ex vivo in mice and reduces TNF levels in an acute murine model of inflammation. [] Furthermore, it demonstrates oral efficacy in a chronic model of adjuvant arthritis in rats with established disease. [] Preclinical studies have identified metabolites of Dasatinib, offering insight into its metabolic profile. [] Oral administration of Dasatinib and its salts has shown promise in treating cancer and proliferative disorders. [] Furthermore, pharmaceutical compositions containing Dasatinib bromide as the active pharmaceutical ingredient have been developed. []

Compound 15: 4-amino-5-chloro-2-methoxy-N-[(2S,4R)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide

    Compound 16: 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives

    • Compound Description: This series of compounds were investigated as potential broad antiemetic agents targeting both dopamine D2 and serotonin 5-HT3 receptors. [] Specifically, the 1-ethyl-4-methylhexahydro-1,4-diazepine ring was identified as an optimal amine moiety for D2 receptor binding. [] The (R)-enantiomer of compound 82 (5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide) exhibited strong affinity for both dopamine D2 and 5-HT3 receptors, while the (S)-enantiomer showed potent and selective 5-HT3 receptor binding affinity. []

    Compound 17: 4-amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides

    • Compound Description: This series of compounds was designed as potential gastroprokinetic agents. Replacing the morpholine oxygen of 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide with sulfur, nitrogen, or carbon yielded compounds with potent gastric emptying activity. [] Notably, the 4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide (compound 57b) showed comparable gastrokinetic activity to AS-4370, without dopamine D2 receptor antagonistic activity.
    • Compound Description: AACBA is a P2X7 antagonist that effectively inhibits human P2X7-mediated calcium flux and YO-PRO-1 uptake. [] While less potent in targeting the rat P2X7 receptor, AACBA exhibits dose-dependent reduction in lipopolysaccharide-induced plasma interleukin-6 release and effectively prevents or reverses carrageenan-induced paw edema and mechanical hypersensitivity. [] Although demonstrating prophylactic prevention of collagen-induced arthritis, AACBA lacks therapeutic efficacy in reversing L5 spinal nerve ligation-induced tactile allodynia. []

    Compound 19: 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

    • Compound Description: SR144528 is a cannabinoid CB2 antagonist with subnanomolar affinity. [] The amide functional group and aromatic stacking interactions in the TMH5/6 aromatic cluster of CB2 are critical for its affinity and efficacy. [] Modifications that increase the positive electrostatic potential between the fenchyl and aromatic rings enhance the efficacy of SR144528 analogs. [] Docking studies suggest that the negatively charged amino acid D275 in the EC-3 loop of CB2 might be the primary interaction site for SR144528 and its analogs. []

    Compound 20: 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate

      Compound 21: 9-[[2-methoxy-4-[(methylsulfonyl)amino]phenyl]amino]-N,5-dimethyl-acridinecarboxamide (CI-921)

      • Compound Description: CI-921 is a potent antitumor agent that has been labeled with deuterium, tritium, and carbon-14 for metabolic and pharmacokinetic studies. []

      Compound 22: N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)-5-chlorosalicylamide (Compound 30)

      • Compound Description: Compound 30 exhibited the most potent inhibitory activity against PD-L1 among a series of synthesized sulfonamide derivatives coupled with salicylamide or anisamide scaffolds. [] With an activity of 57.152%, it shows promise as a potential immune checkpoint inhibitor. [] The compound also demonstrated a safe profile with no cytotoxic effects against fibroblast cell lines and negligible anti-proliferative activity against most tested cell lines. []

      Compound 23: 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4)

      • Compound Description: Compound 4, a sulfamoyl benzamide derivative, showed promising PD-L1 inhibitory activity (53.327%) in an ELISA screening assay. [] The compound displayed a safe profile with no cytotoxic effects against fibroblast cell lines. [] While exhibiting minimal anti-proliferative activity against most tested cell lines, Compound 4 demonstrated specific activity against the PC-3 prostate cancer cell line. []

      Compound 24: 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

      • Compound Description: This compound exists in different hydrate forms, including a monohydrate that has been thoroughly characterized. [] A distinct crystalline form of this compound has also been identified. [] Both the hydrate and the crystalline form are valuable for developing stable and effective formulations for crop protection. [, ]

      Compound 25: N-(2-benzoyl-4-chlorophenyl)benzamides and N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides

      • Compound Description: A series of N-(2-benzoyl-4-chlorophenyl)benzamides and N-[4-chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides were synthesized and evaluated for their plant growth regulating activity. [] Certain derivatives, particularly those with specific substitutions on the benzamide ring, exhibited higher plant growth-promoting (PGP) activity than the standard benzyladenine. [] Conversely, other derivatives displayed plant growth-inhibiting (PGI) activity. []

      Compound 26: N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (Compound 3i)

      • Compound Description: Compound 3i emerged as a potent h-NTPDase1 inhibitor (IC50 = 2.88 ± 0.13 μM) within a series of synthesized sulfamoyl-benzamide derivatives. [] This compound also showed potent inhibition of h-NTPDase3 (IC50 = 0.72 ± 0.11 μM). [] These findings highlight the potential of targeting h-NTPDases for therapeutic intervention in conditions like thrombosis, diabetes, inflammation, and cancer. [] Molecular docking studies revealed significant interactions between potent inhibitors and amino acids within the active sites of respective h-NTPDase homology models. []

      Properties

      Product Name

      4-{[N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

      IUPAC Name

      4-[[2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetyl]amino]benzamide

      Molecular Formula

      C17H18ClN3O4S

      Molecular Weight

      395.9 g/mol

      InChI

      InChI=1S/C17H18ClN3O4S/c1-11-3-6-13(18)9-15(11)21(26(2,24)25)10-16(22)20-14-7-4-12(5-8-14)17(19)23/h3-9H,10H2,1-2H3,(H2,19,23)(H,20,22)

      InChI Key

      UQPXLYQQHKIZRX-UHFFFAOYSA-N

      SMILES

      CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C

      Canonical SMILES

      CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.